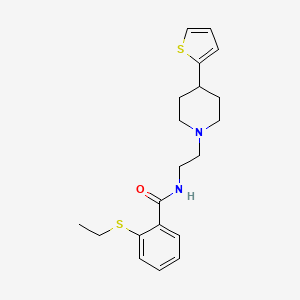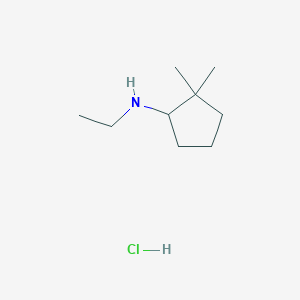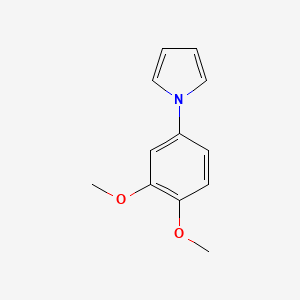![molecular formula C16H13BrN2O3 B2414078 5-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide CAS No. 898410-88-3](/img/structure/B2414078.png)
5-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide is a complex organic compound known for its unique structural characteristics. It features a fused ring system combining a quinoline derivative with a furan moiety, indicating potential biological and chemical activities that might be valuable in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step synthetic route. One possible method involves the bromination of an appropriate precursor, followed by amide bond formation.
Bromination: : An initial furan derivative is brominated using bromine in an appropriate solvent like acetic acid under controlled conditions.
Amide Bond Formation: : The brominated product is then reacted with 2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Industrial Production Methods
For large-scale production, these methods are adapted to include more efficient catalysts and optimized reaction conditions to improve yields and reduce costs. Typical methods involve continuous flow reactors that offer better control over reaction parameters and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The furan ring in the compound is susceptible to oxidation, which can be facilitated by oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: : The compound may undergo reduction reactions, particularly at the furan moiety, under catalytic hydrogenation conditions.
Substitution: : The bromine atom in the furan ring can participate in substitution reactions, especially nucleophilic substitution, using reagents like sodium azide or amines.
Common Reagents and Conditions
Oxidizing Agents: : m-CPBA, potassium permanganate.
Reducing Agents: : Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Nucleophilic Reagents: : Sodium azide, primary or secondary amines.
Major Products
Oxidation Products: : Depending on the oxidation conditions, hydroxylated furans or quinolines.
Reduction Products: : Hydrogenated derivatives.
Substitution Products: : A variety of substituted furans and quinolines depending on the nature of the nucleophile used.
Applications De Recherche Scientifique
Chemistry
The compound's unique structure allows it to act as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as building blocks in the synthesis of bioactive molecules.
Medicine
Industry
In the industrial sector, the compound can be used in the development of novel materials with specific electronic or photophysical properties due to the presence of the furan and quinoline moieties.
Mécanisme D'action
The mechanism of action for compounds like this often involves interactions with specific molecular targets such as enzymes or receptors. The presence of a furan ring may facilitate binding to hydrophobic pockets, while the quinoline structure can engage in π-π interactions or hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide: : Lacks the bromine substituent, which may alter its reactivity and biological activity.
5-Chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide: : The chlorine atom could provide different electronic properties compared to the bromine-substituted compound.
5-Fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide: : Fluorine substitution might enhance metabolic stability and influence its interaction with biological targets.
Uniqueness
The bromine substituent in 5-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide contributes to its unique chemical reactivity and potential biological activity, distinguishing it from similar compounds by altering its electronic distribution and steric factors, which can significantly impact its functional properties.
Propriétés
IUPAC Name |
5-bromo-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c17-13-4-3-12(22-13)16(21)18-11-6-9-2-1-5-19-14(20)8-10(7-11)15(9)19/h3-4,6-7H,1-2,5,8H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBGHCPUOGKTMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=C(O4)Br)CC(=O)N3C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-((3,4-dimethylphenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2413998.png)
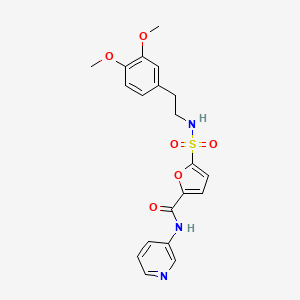
![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2414001.png)
![4-ethyl-N-(1-{[1-(4-methoxybenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide](/img/structure/B2414004.png)
![2-[[1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2414005.png)
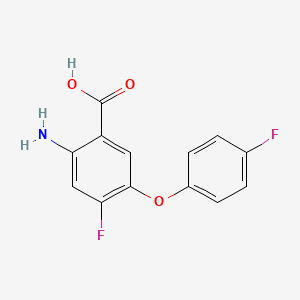
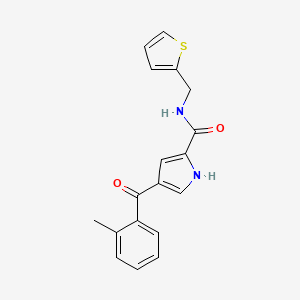
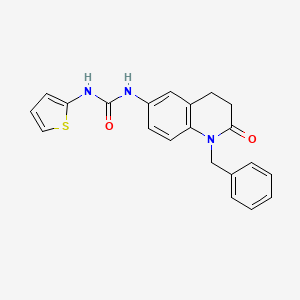
![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2414012.png)
![N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide;hydrochloride](/img/structure/B2414014.png)
